molecular formula C21H20N2O5 B2426679 2-Cyclopentyl-3-(4-nitrophenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid CAS No. 383146-84-7

2-Cyclopentyl-3-(4-nitrophenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid

Cat. No.: B2426679
CAS No.: 383146-84-7
M. Wt: 380.4
InChI Key: LOGQLWSGZYINEY-UHFFFAOYSA-N
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Description

“2-Cyclopentyl-3-(4-nitrophenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid” is a chemical compound with the molecular formula C21H20N2O5 . It has a molecular weight of 380.39 .

Scientific Research Applications

Anticancer Activity and Antioxidant Properties

Research by Sayed et al. (2021) explored the synthesis of several 5,6,7,8-tetrahydroisoquinolines bearing a 3(4)-nitrophenyl group, which included derivatives similar to the chemical . These compounds were evaluated for their anticancer and antioxidant properties. The study found that these isoquinolines possess significant anticancer and antioxidant activities (Sayed et al., 2021).

Catalytic Reduction of Nitroarenes and Azaaromatic Compounds

Watanabe et al. (1984) discussed the reduction of various nitroarenes, including compounds structurally related to the chemical , using formic acid in the presence of a ruthenium catalyst. This reduction process could be relevant in synthesizing aminoarenes from nitroarenes, including derivatives of tetrahydroisoquinolines (Watanabe et al., 1984).

Stereochemical Studies

Heydenreich et al. (2003) conducted stereochemical studies on 1- and 2-phenyl-substituted 1,3-oxazino[4,3-a]isoquinoline derivatives. This research contributes to the understanding of the stereochemistry of isoquinoline derivatives, which is crucial for their application in various scientific fields, including medicinal chemistry (Heydenreich et al., 2003).

Crystal Structure and Biological Evaluation

A study by Sayed et al. (2022) on similar tetrahydroisoquinolines focused on their synthesis, characterization, crystal structure, and biological evaluation. This research offers insights into the structural and biological aspects of these compounds, including their potential use as anticancer agents (Sayed et al., 2022).

Properties

IUPAC Name

2-cyclopentyl-3-(4-nitrophenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c24-20-17-8-4-3-7-16(17)18(21(25)26)19(22(20)14-5-1-2-6-14)13-9-11-15(12-10-13)23(27)28/h3-4,7-12,14,18-19H,1-2,5-6H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGQLWSGZYINEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(C(C3=CC=CC=C3C2=O)C(=O)O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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